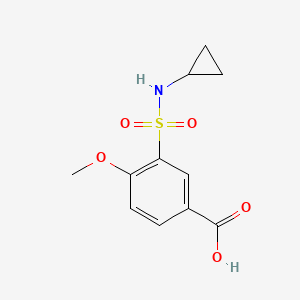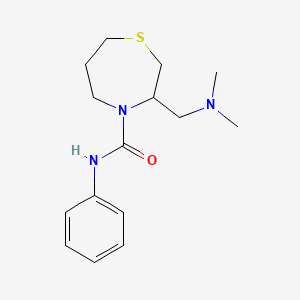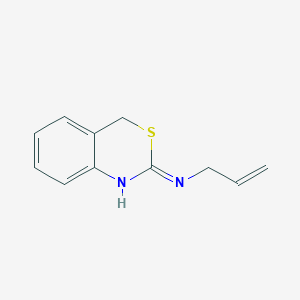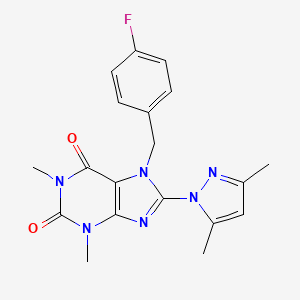
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid (CPSMA) is a sulfonamide derivative of benzoic acid with a cyclopropyl group at the 3-position. It has a wide range of applications in scientific research and is known for its unique structure and properties. CPSMA can be synthesized by a variety of methods, including the reaction of 3-chloro-4-methoxybenzoic acid and cyclopropylsulfamoyl chloride. It is used as a substrate for enzyme-catalyzed reactions, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Enzymatic Interactions
- 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid has been studied for its interactions with various enzyme systems. For instance, a research by Bernhardt et al. (1973) explored how certain substrates, including 4-methoxybenzoate derivatives, interact with enzyme systems like 4-methoxybenzoate O-demethylating enzymes in Pseudomonas putida (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Inhibition of Catechol O-methyltransferase
- The compound has been investigated for its inhibitory properties against enzymes like catechol O-methyltransferase (COMT). Borchardt and Huber (1982) synthesized a compound similar to this compound, showing its potential as an inhibitor of COMT (Borchardt & Huber, 1982).
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
- Li et al. (2008) discovered compounds including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, related to this compound, with significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. These findings have implications for diabetes and metabolic syndrome research (Li et al., 2008).
Application in Flavor Encapsulation
- The potential use of 4-methoxybenzoic acid derivatives, closely related to this compound, in flavor encapsulation was investigated by Hong, Oh, and Choy (2008). They successfully intercalated vanillic acid into layered double hydroxide for controlled release in food applications (Hong, Oh, & Choy, 2008).
Propriétés
IUPAC Name |
3-(cyclopropylsulfamoyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-17-9-5-2-7(11(13)14)6-10(9)18(15,16)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSJCWHCEGBHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride](/img/structure/B2559641.png)


![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)

![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)


![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2559656.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)
![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)